molecular formula C20H14ClN3OS B2794376 N-(benzo[d]thiazol-2-yl)-3-chloro-N-(pyridin-2-ylmethyl)benzamide CAS No. 898350-82-8

N-(benzo[d]thiazol-2-yl)-3-chloro-N-(pyridin-2-ylmethyl)benzamide

Cat. No.: B2794376
CAS No.: 898350-82-8
M. Wt: 379.86
InChI Key: VQECAVRFGJZCDS-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-3-chloro-N-(pyridin-2-ylmethyl)benzamide is a benzamide derivative featuring a benzo[d]thiazole core, a 3-chlorobenzamide moiety, and a pyridin-2-ylmethyl substituent. This structure positions it within a broader class of N-(thiazol-2-yl)-benzamide analogs, which are recognized for their diverse pharmacological activities, including neuroprotection, antimicrobial action, and enzyme modulation .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-3-chloro-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3OS/c21-15-7-5-6-14(12-15)19(25)24(13-16-8-3-4-11-22-16)20-23-17-9-1-2-10-18(17)26-20/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQECAVRFGJZCDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(benzo[d]thiazol-2-yl)-3-chloro-N-(pyridin-2-ylmethyl)benzamide typically involves multiple steps, starting with the formation of the benzothiazole core. One common approach is the condensation of 2-aminothiophenol with chloroacetic acid to form the benzothiazole ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Amide Hydrolysis and Functional Group Interconversion

The amide group undergoes hydrolysis under acidic or basic conditions. Comparative studies on analogous benzamides reveal:

Reaction ConditionsProducts FormedYield (%)Key ObservationsSource
6M HCl, reflux (4–6 hrs)3-Chlorobenzoic acid + Amine65–72Complete cleavage of N–C(O) bond
NaOH (10%), 80°C (3 hrs)Sodium 3-chlorobenzoate + Amine58–63Preserves benzothiazole integrity

Hydrolysis rates are influenced by steric hindrance from the pyridin-2-ylmethyl group and electron-withdrawing chloro substituent.

Nucleophilic Aromatic Substitution

The 3-chloro substituent on the benzamide ring participates in nucleophilic substitution:

NucleophileConditionsProductSelectivitySource
NH₃ (g)DMF, 100°C, 12 hrs3-Amino derivative89%
KSCNDMSO, 120°C, 8 hrs3-Thiocyanato derivative76%
NaN₃CuI catalyst, 80°C, 6 hrs3-Azido derivative68%

Electrophilic aromatic substitution is disfavored due to electron-deficient benzothiazole and pyridine rings .

Coordination Chemistry and Metal Complexation

The pyridine nitrogen and benzothiazole sulfur act as Lewis bases:

Metal SaltSolvent SystemComplex TypeStability Constant (log K)Source
Cu(ClO₄)₂·6H₂OCH₃CN/H₂O (4:1)Octahedral Cu(II)8.2 ± 0.3
PdCl₂DMF, 70°CSquare-planar Pd(II)10.1 ± 0.5

X-ray crystallography of analogous complexes shows bidentate coordination through pyridine N and thiazole S atoms .

Benzothiazole Ring Modifications

Reaction TypeReagentsProduct FeatureYield (%)Source
OxidationH₂O₂, K₂WO₄ catalystS-oxidation to sulfone82
AlkylationCH₃I, K₂CO₃, DMFS-methylation74
Ring OpeningNH₂NH₂·H₂O, EtOH reflux2-Aminophenol derivative63

Pyridine Methyl Functionalization

ReactionConditionsProductSelectivitySource
QuaternizationCH₃OTf, CH₂Cl₂, 0°CN-methylpyridinium triflate95%
Cross-couplingPd(PPh₃)₄, ArB(OH)₂Biaryl derivatives68–73%

Catalytic Transformations

Ru(II)-catalyzed reactions enable regioselective modifications:

Catalyst SystemTransformationsTOF (h⁻¹)Reference
[Ru(p-cymene)Cl₂]₂/AgSbF₆ortho-Amidation with acyl azides12.4
RuHCl(CO)(PPh₃)₃C–H activation/alkyne insertion8.7

Mechanistic studies via ESI-MS show Ru-mediated C–H activation precedes amide bond formation .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Research indicates that compounds similar to N-(benzo[d]thiazol-2-yl)-3-chloro-N-(pyridin-2-ylmethyl)benzamide exhibit significant anticancer properties. For instance, derivatives of benzothiazole have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
    • A study demonstrated that benzothiazole derivatives could target specific kinases involved in cancer progression, thereby offering a pathway for the development of targeted cancer therapies .
  • Antimicrobial Properties :
    • The compound has been evaluated for its antimicrobial activity against various pathogens. Benzothiazole derivatives have shown effectiveness against bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
  • Anti-inflammatory Effects :
    • Some studies suggest that similar compounds can modulate inflammatory pathways. The ability to inhibit pro-inflammatory cytokines positions these compounds as potential treatments for inflammatory diseases .

Materials Science Applications

  • Organic Electronics :
    • The unique electronic properties of benzothiazole compounds make them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells. Their ability to facilitate charge transport is critical for enhancing device performance .
  • Sensors :
    • This compound can be utilized in the development of chemical sensors due to its sensitivity to environmental changes. The compound's response to various stimuli can be harnessed for detecting specific analytes in environmental monitoring .

Biological Studies

  • Mechanistic Studies :
    • Investigations into the mechanisms of action of benzothiazole derivatives are ongoing. Understanding how these compounds interact at the molecular level can lead to improved drug design and efficacy .
  • In Vivo Studies :
    • Preliminary in vivo studies have shown promising results regarding the safety and efficacy of these compounds in animal models, paving the way for clinical trials .

Case Studies

Study Focus Findings
Study 1Anticancer ActivityDemonstrated inhibition of tumor growth in xenograft models using benzothiazole derivatives .
Study 2Antimicrobial TestingShowed significant antibacterial activity against resistant strains of bacteria .
Study 3Sensor DevelopmentDeveloped a sensor prototype utilizing the compound’s electronic properties, achieving high sensitivity .

Mechanism of Action

The mechanism by which N-(benzo[d]thiazol-2-yl)-3-chloro-N-(pyridin-2-ylmethyl)benzamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(Benzo[d]thiazol-2-yl)-3-chlorobenzamide (Compound 8, )

  • Structural Differences : Lacks the pyridin-2-ylmethyl group present in the target compound.
  • Synthesis: Synthesized in 65% yield via a similar acyl-2-aminobenzimidazole route, indicating efficient methodology for the benzothiazole-chlorobenzamide scaffold .
  • Key Distinction : The absence of the pyridinylmethyl group may reduce steric bulk and alter binding interactions at targets like mGluR5 or ZAC .

N-(2-(Benzo[d]thiazol-2-yl)phenyl)benzamide Derivatives ()

  • Examples : 3a (94% yield, 185–189°C melting point) and 3c (56% yield, 144–147°C melting point) .
  • Structural Differences : Feature phenyl or substituted phenyl groups directly attached to the benzothiazole, unlike the pyridinylmethyl and 3-chlorobenzamide in the target compound.
  • Physicochemical Properties : Higher melting points (e.g., 185–189°C for 3a) suggest greater crystallinity compared to the target compound, which may have reduced melting points due to the flexible pyridinylmethyl group .
  • Activity : These derivatives are primarily studied for optical properties (e.g., single-molecule white light emission) rather than pharmacological effects, highlighting scaffold versatility .

N-(Thiazol-2-yl)-benzamide Analogs ()

  • Structural Differences : Many lack the 3-chloro and pyridinylmethyl substituents.
  • Target Selectivity : Substitutions on the benzamide scaffold critically influence activity at targets like ZAC. For example, analogs with trifluoromethyl or methyl groups show reduced ZAC inhibition, whereas the target compound’s 3-chloro group may enhance binding .
  • Mechanistic Insight: The pyridinylmethyl group could introduce non-competitive inhibition at ZAC’s transmembrane domain, differing from simpler analogs that act competitively .

Antimicrobial Benzo[d]thiazole Derivatives ()

  • Examples : N-(benzo[d]thiazol-2-yl)acetamide derivatives with coumarin-benzimidazole hybrids () and triazolo-thiadiazole moieties ().
  • Structural Differences : These compounds incorporate larger heterocyclic systems (e.g., coumarin) or sulfur-rich groups (e.g., triazolothiadiazole), unlike the target’s pyridinylmethyl substitution.
  • Activity : Exhibit broad-spectrum antibacterial and antifungal effects (e.g., 89% inhibition against E. coli for triazolo-thiadiazole derivatives) . The target compound’s chlorine atom may improve membrane penetration, but its pyridinylmethyl group could shift activity toward Gram-positive or fungal targets .

3-Chloro-N-[6-methoxybenzo[d]thiazol-2-yl]benzamide ()

  • Structural Differences : Contains a 6-methoxy group on the benzothiazole instead of the pyridinylmethyl substituent.
  • Physicochemical Properties : Molecular weight 318.78 g/mol, similar to the target compound (~350–370 g/mol estimated). The methoxy group may increase solubility compared to the pyridinylmethyl group’s mixed lipophilic/hydrophilic nature .

Biological Activity

N-(benzo[d]thiazol-2-yl)-3-chloro-N-(pyridin-2-ylmethyl)benzamide, a compound with the CAS number 898350-82-8, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological evaluations, and potential therapeutic applications, supported by data tables and relevant research findings.

The compound's molecular formula is C20H14ClN3OSC_{20}H_{14}ClN_{3}OS, with a molecular weight of 379.9 g/mol. Its structure features a benzothiazole moiety, which is known for imparting various pharmacological properties.

PropertyValue
CAS Number898350-82-8
Molecular FormulaC₁₈H₁₄ClN₃OS
Molecular Weight379.9 g/mol

Synthesis

The synthesis of this compound typically involves the acylation of 2-aminobenzothiazole with chloroacetyl chloride. This method has been validated through crystallographic studies, confirming successful acylation and structural integrity of the compound .

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines:

  • A549 (lung cancer)
  • MCF7-MDR (breast cancer)
  • HT1080 (fibrosarcoma)

These compounds exhibit mechanisms such as apoptosis induction and cell cycle arrest at specific concentrations .

Antimicrobial Activity

Benzothiazole derivatives have also shown promising antimicrobial properties. Studies indicate that this compound can inhibit the growth of several bacterial strains, including Staphylococcus aureus and various fungi. The Minimum Inhibitory Concentration (MIC) values are indicative of its efficacy against these pathogens .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components. The presence of the benzothiazole and pyridine rings is crucial for enhancing its interaction with biological targets. Modifications in these rings have shown to affect potency and selectivity against specific enzymes involved in cancer progression, such as PI3K and mTOR pathways .

Case Studies

  • Study on Cytotoxicity : A series of benzothiazole derivatives were synthesized and tested for their cytotoxicity. Among them, this compound exhibited notable inhibition rates against A549 cells with an IC50 value in the low micromolar range .
  • Antimicrobial Efficacy : In a comparative study, this compound was evaluated alongside other known antimicrobial agents against Staphylococcus aureus. The compound demonstrated superior activity with an MIC value lower than that of standard antibiotics .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing N-(benzo[d]thiazol-2-yl)-3-chloro-N-(pyridin-2-ylmethyl)benzamide, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as coupling 3-chlorobenzoyl chloride with a pre-functionalized benzo[d]thiazole-pyridine intermediate. Key steps include:

  • Nucleophilic substitution : Reacting 2-aminobenzo[d]thiazole with pyridin-2-ylmethylamine under basic conditions (e.g., K₂CO₃ in DMF) to form the secondary amine intermediate.
  • Acylation : Introducing the 3-chlorobenzoyl group via coupling with 3-chlorobenzoyl chloride in anhydrous THF at 0–5°C to prevent side reactions.
  • Optimization : Reaction yields (e.g., 56–94% in analogous compounds) depend on solvent choice, temperature control, and stoichiometric ratios .
    • Data Table :
StepReagents/ConditionsYield RangeReference
Amine FormationK₂CO₃, DMF, 80°C70–85%
AcylationTHF, 0–5°C, 2h60–75%

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm aromatic proton environments and substituent positions (e.g., characteristic shifts for pyridin-2-ylmethyl at δ 4.5–5.0 ppm) .
  • Mass Spectrometry (HRMS-ESI) : Validate molecular weight (e.g., calculated [M+H]⁺ for C₂₀H₁₅ClN₃OS: 392.06; observed: 392.05) .
  • HPLC : Purity >95% using a C18 column with acetonitrile/water gradient .

Q. What are the key challenges in characterizing the crystallographic structure of this compound?

  • Methodological Answer : Challenges include:

  • Crystal Growth : Slow evaporation from methanol/CHCl₃ mixtures to obtain diffraction-quality crystals.
  • Hydrogen Bonding Analysis : Use SHELX or WinGX to resolve intermolecular interactions (e.g., N–H···N hydrogen bonds forming centrosymmetric dimers) .
  • Disorder Modeling : Address rotational disorder in the pyridin-2-ylmethyl group using restraints in refinement software .

Advanced Research Questions

Q. How can density-functional theory (DFT) calculations elucidate the electronic properties of this compound?

  • Methodological Answer :

  • Functional Selection : Employ hybrid functionals (e.g., B3LYP) with 6-311G(d,p) basis sets to model frontier molecular orbitals and charge distribution .
  • Reactivity Prediction : Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., sulfur in benzothiazole as a nucleophilic hotspot) .
  • Solvent Effects : Include polarizable continuum models (PCM) for solvation energy in biological media .

Q. What structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Substituent Modulation : Replace 3-chloro with electron-withdrawing groups (e.g., -CF₃, -SO₂CH₃) to enhance enzyme inhibition (e.g., PI3K or bacterial PFOR targets) .
  • Bioisosteric Replacement : Swap benzothiazole with triazolo[4,3-b]pyridazine to improve solubility while retaining binding affinity .
    • Data Table :
DerivativeModificationIC₅₀ (PI3K)Reference
3-ChloroBaseline1.2 µM
3-CF₃-CF₃ substitution0.8 µM

Q. How can crystallographic data resolve contradictions in proposed binding modes for this compound?

  • Methodological Answer :

  • Co-crystallization : Grow crystals with target enzymes (e.g., PI3Kγ) and perform X-ray diffraction (2.0–2.5 Å resolution) to map ligand-protein interactions .
  • Density Maps : Use PHENIX for real-space refinement to validate the orientation of the pyridin-2-ylmethyl group in the active site .
  • Contradiction Resolution : Compare experimental electron density with docking simulations (AutoDock Vina) to reconcile discrepancies in binding poses .

Methodological Best Practices

  • Synthetic Reproducibility : Document reaction parameters (e.g., inert atmosphere for moisture-sensitive steps) to ensure consistency .
  • Computational Validation : Cross-verify DFT results with experimental UV-Vis spectra (λmax ~280 nm for benzothiazole π→π* transitions) .
  • Ethical Reporting : Disclose crystallographic residuals (Rint < 5%, Rfactor < 0.05) to uphold structural integrity claims .

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